6-[3-(azetidin-1-yl)-3-oxopropyl]-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[3-(azetidin-1-yl)-3-oxopropyl]-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one is a complex organic compound that features a unique structure combining azetidine and pyrrolo[2,3-c]pyridin-7-one moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[3-(azetidin-1-yl)-3-oxopropyl]-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one typically involves multi-step organic reactions. One common approach starts with the preparation of the azetidine ring, which can be synthesized through aza-Michael addition reactions involving NH-heterocycles and methyl 2-(azetidin-3-ylidene)acetates . The pyrrolo[2,3-c]pyridin-7-one moiety can be constructed using various cyclization reactions involving appropriate precursors .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes using high-yield reactions, minimizing the use of hazardous reagents, and employing efficient purification techniques to obtain the desired product in large quantities.
Chemical Reactions Analysis
Types of Reactions
6-[3-(azetidin-1-yl)-3-oxopropyl]-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s chemical diversity .
Scientific Research Applications
6-[3-(azetidin-1-yl)-3-oxopropyl]-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-[3-(azetidin-1-yl)-3-oxopropyl]-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other azetidine and pyrrolo[2,3-c]pyridin-7-one derivatives, such as:
Spiro-azetidin-2-one derivatives: Known for their biological activities and therapeutic potential.
Imidazole-containing compounds: These compounds share some structural similarities and exhibit diverse biological properties.
Uniqueness
6-[3-(azetidin-1-yl)-3-oxopropyl]-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one is unique due to its specific combination of azetidine and pyrrolo[2,3-c]pyridin-7-one moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
6-[3-(azetidin-1-yl)-3-oxopropyl]-1-methylpyrrolo[2,3-c]pyridin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-15-8-3-11-4-9-17(14(19)13(11)15)10-5-12(18)16-6-2-7-16/h3-4,8-9H,2,5-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWJZAIRGYDVVQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=O)N(C=C2)CCC(=O)N3CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.